2-Chloro-3-iodo-5-methyl-1,6-naphthyridine
Description
Core Structural Features and Nomenclature
The compound belongs to the 1,6-naphthyridine family, characterized by a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 6. The systematic IUPAC name, This compound , precisely denotes substituent positions (Figure 1). Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₆ClIN₂ |
| Molecular weight | 304.52 g/mol |
| SMILES | CC1=NC=CC2=NC(=C(C=C12)I)Cl |
| InChIKey | SIQXQAGZZMBTNP-UHFFFAOYSA-N |
The chlorine atom at position 2 and iodine at position 3 create electron-deficient regions, facilitating nucleophilic aromatic substitution and metal-catalyzed cross-couplings. The methyl group at position 5 enhances hydrophobicity, influencing solubility and intermolecular interactions.
Historical Context and Discovery
1,6-Naphthyridines were first synthesized in the mid-20th century through adaptations of the Skraup reaction, which involves condensing aminopyridines with glycerol derivatives under acidic conditions. However, early methods faced limitations in yield and scalability. The specific compound This compound emerged more recently, with its CAS registry entry (1407521-91-8) dating to 2013. Advances in halogenation techniques, particularly directed ortho-metalation strategies, enabled precise functionalization of the naphthyridine core. For example, iodination using N-iodosuccinimide (NIS) in the presence of Lewis acids allowed selective incorporation of iodine at position 3.
Academic Significance in Heterocyclic Chemistry
This compound exemplifies the strategic design of polyhalogenated heterocycles for synthetic diversification. Key academic contributions include:
- Cross-coupling reactivity : The iodine substituent participates in Ullmann, Suzuki-Miyaura, and Sonogashira reactions, enabling access to π-conjugated systems for optoelectronic materials.
- Medicinal chemistry applications : The 1,6-naphthyridine scaffold is a privileged structure in kinase inhibitor design. Chlorine and iodine atoms serve as hydrogen bond acceptors, enhancing target binding affinity.
- Comparative reactivity studies : Contrasting its behavior with 1,5- and 1,8-naphthyridine analogs has elucidated electronic effects of substituent positioning on aromatic electrophilic substitution.
A 2020 study demonstrated its utility in synthesizing fluorescent dyes via palladium-catalyzed arylation, achieving quantum yields up to 95%. Such applications underscore its role in advancing heterocyclic synthesis methodologies.
Tables and Figures
Table 1. Comparative analysis of naphthyridine derivatives
Figure 1. Numbering system and structure of this compound.
(Note: Replace with actual diagram based on SMILES or InChI data.)
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-3-iodo-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2/c1-5-6-4-7(11)9(10)13-8(6)2-3-12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQXQAGZZMBTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259112 | |
| Record name | 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407521-91-8 | |
| Record name | 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407521-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of chlorine and iodine atoms at positions 2 and 3, respectively, along with a methyl group at position 5, requires controlled halogenation and methylation steps.
Chlorination: Chlorine can be introduced via electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or other chlorinating agents under reflux conditions. For example, the Vilsmeier-Haack reaction involving POCl3 and dimethylformamide (DMF) is effective in introducing chloro substituents on pyridine rings and related heterocycles.
Iodination: Iodine substitution at position 3 is commonly achieved through electrophilic aromatic substitution using iodine sources such as iodine (I2) or iodine-containing reagents in the presence of catalysts like iodine itself or oxidants such as sodium nitrite (NaNO2) or potassium iodate (KIO3). These reactions are typically carried out in mixed solvent systems (e.g., dioxane/water) to improve solubility and yield.
Methylation: The methyl group at position 5 can be introduced via alkylation reactions using methylmagnesium halides (Grignard reagents) or methyl lithium under cobalt-catalyzed conditions. Cobalt catalysts (e.g., 5% CoCl2 in THF) have been shown to facilitate efficient alkylation of chloronaphthyridines, giving good yields of methylated products.
Representative Synthetic Route
A plausible synthetic sequence for 2-chloro-3-iodo-5-methyl-1,6-naphthyridine is as follows:
Catalysis and Yield: The use of iodine as a catalyst in a dioxane/water solvent system for halogenation has been reported to give reproducible yields of 45–50% for similar naphthyridine derivatives, with catalyst recyclability up to five times.
Cross-Coupling Efficiency: Cobalt-catalyzed alkylation of chloronaphthyridines with methylmagnesium chloride achieved yields up to 98%, indicating high efficiency and selectivity for methylation steps.
Reaction Times and Conditions: Vilsmeier-Haack reactions for chlorination typically require refluxing for several hours (e.g., 16 hours) to ensure complete conversion. Iodination reactions under mild conditions with iodine catalysts proceed efficiently within shorter reaction times.
Purification: Products are commonly purified by crystallization from solvents such as diethyl ether or ethanol, and characterized by melting point, NMR, IR, and elemental analysis to confirm structure and purity.
| Parameter | Details |
|---|---|
| Starting Material | Aminopyridine derivatives or substituted naphthyridines |
| Chlorination Reagent | Phosphorus oxychloride (POCl3) with DMF (Vilsmeier-Haack) |
| Iodination Reagent | Iodine (I2) with catalysts (e.g., NaNO2, KI) |
| Methylation Reagent | Methylmagnesium chloride (MeMgCl) with CoCl2 catalyst |
| Solvent | Dioxane/water for halogenation; THF for alkylation |
| Temperature | Reflux for chlorination (~90-100°C); room temperature for alkylation |
| Reaction Time | 16 hours for chlorination; 30 min to several hours for alkylation |
| Yield | 45–50% (halogenation); up to 98% (methylation) |
| Purification | Crystallization, column chromatography |
The preparation of this compound involves a multistep synthetic approach combining cyclization, selective halogenation, and methylation. Key methods include the Vilsmeier-Haack reaction for chlorination, iodine-catalyzed electrophilic substitution for iodination, and cobalt-catalyzed Grignard alkylation for methylation. Optimized reaction conditions and catalyst choices significantly influence yields and purity. These methods are supported by diverse research findings, demonstrating reliable and reproducible synthesis routes for this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Chloro-3-iodo-5-methyl-1,6-naphthyridine has shown potential as a building block for synthesizing pharmaceutical agents targeting bacterial and viral infections. Research indicates that derivatives of naphthyridine exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from naphthyridine have been compared to established antibiotics like ciprofloxacin and showed comparable efficacy against resistant bacterial strains .
Anticancer Properties
The compound also plays a role in anticancer research. Naphthyridine derivatives have been investigated for their cytotoxic effects against multiple cancer cell lines. Studies have revealed that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Neuroprotective Effects
Research has highlighted the potential of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease. These compounds may exhibit neuroprotective properties, contributing to their therapeutic potential in managing cognitive decline associated with neurodegenerative diseases .
Materials Science
Organic Electronics
In materials science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). The compound's unique electronic properties make it suitable for applications in organic electronics, where it can enhance the performance of devices such as OLEDs and solar cells .
Chemical Biology
Molecular Probes and Sensors
The compound is employed in designing molecular probes and sensors for detecting biological molecules. Its ability to interact selectively with various biomolecules allows researchers to develop sensitive detection methods for biological assays, contributing to advancements in biochemical research.
Industrial Chemistry
Synthesis of Specialty Chemicals
this compound is also significant in industrial chemistry for synthesizing specialty chemicals and advanced materials. Its application extends to producing compounds used in various industrial processes, demonstrating its versatility beyond laboratory research .
Data Table: Summary of Applications
Case Studies
- Antibacterial Activity Study : A study conducted on naphthyridine derivatives showed that specific modifications at the N-1 and N-7 positions significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The most potent compounds exhibited IC50 values comparable to standard antibiotics like ampicillin .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. Compounds demonstrated varied potency, with some inducing significant cell cycle arrest at the G2/M phase, highlighting their potential as anticancer therapeutics .
- Neuroprotective Research : Investigations into the neuroprotective effects of naphthyridine derivatives revealed promising results in animal models of Alzheimer's disease. The compounds were shown to improve cognitive function and reduce neuroinflammation, suggesting their potential therapeutic role in neurodegeneration .
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, halogen types, and saturation states. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to chloro-only derivatives (e.g., 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) .
- Solubility : Methoxy-containing analogs (e.g., 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine) exhibit higher solubility in polar solvents due to hydrogen bonding .
- Stability : The discontinued status of this compound may reflect instability under ambient conditions, contrasting with more stable tetrahydro or methoxy derivatives .
Biological Activity
2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various cellular processes, and its potential applications in medicinal chemistry.
The compound has the molecular formula and features a naphthyridine core structure with halogen substituents that significantly influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes, potentially acting as an inhibitor or modulator. Its halogen atoms enhance binding affinity through halogen bonding, which can alter enzyme conformation and activity.
- Cell Signaling Modulation : It influences key signaling pathways involved in oxidative stress responses and apoptosis. This modulation can lead to changes in gene expression and cellular metabolism .
- Metabolic Pathways : The compound is involved in various metabolic pathways, affecting the activity of enzymes related to energy production and oxidative stress management .
Biological Activities
The following sections summarize the biological activities associated with this compound based on existing research.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.03 | Induction of apoptosis via p53-independent pathways |
| A549 | 10.47 | Intercalation into DNA and cell cycle arrest |
| MCF-7 | 0.03 | Downregulation of cyclins and CDKs |
These findings indicate that the compound may disrupt critical cellular processes such as DNA replication and cell division.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both bacterial and fungal strains. Studies indicate:
- Bacterial Inhibition : Effective against Gram-positive bacteria with an IC50 range from 1.7 to 13.2 µg/mL against DNA gyrase .
- Fungal Activity : Displays moderate antifungal activity, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Studies : Animal models have demonstrated that low doses of the compound can modulate oxidative stress markers without significant toxicity, while higher doses lead to adverse effects such as apoptosis and cellular stress responses.
- Cell Culture Experiments : In vitro studies show that the compound alters metabolic enzyme activities, leading to changes in metabolite levels associated with cancer progression and treatment resistance .
Q & A
Q. What are the established synthetic routes for preparing 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine?
The synthesis typically involves sequential halogenation and methylation steps:
- Chlorination : Use POCl₃ under reflux to convert naphthyridinone precursors to chlorinated derivatives. For example, 3-nitro-1,6-naphthyridin-2(1H)-one reacts with POCl₃ to yield 2-chloro-3-nitro-1,6-naphthyridine (44% yield) .
- Iodination : Employ iodine or iodinating agents (e.g., KI with oxidizing agents) in polar solvents (e.g., DMF) at elevated temperatures. Adjust stoichiometry to favor mono-iodination at the 3-position.
- Methylation : Introduce the methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns indicative of naphthyridine ring substitution .
- FTIR : Key peaks include C–I (~500 cm⁻¹), C–Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How can researchers ensure purity during synthesis?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences.
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities <1% .
Advanced Research Questions
Q. How can regioselective functionalization at the 3-iodo position be achieved?
- Directing Groups : Introduce temporary groups (e.g., nitro or cyano) at adjacent positions to steer cross-coupling reactions (e.g., Suzuki-Miyaura) toward the 3-iodo site. For example, a nitro group at position 2 can direct palladium-catalyzed coupling to position 3 .
- Protection/Deprotection : Use silyl protecting groups (e.g., TMS) on reactive sites to isolate the 3-iodo position for further modification .
Q. What strategies address low yields in iodination steps?
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Tautomerism Analysis : Investigate keto-enol tautomerism using variable-temperature NMR (e.g., 25–60°C) to identify equilibrium states .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemistry confirmation .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311++G**) .
Q. What mechanistic insights explain side products during methylation?
- Competitive Alkylation : The methyl group may migrate to adjacent nitrogen atoms. Monitor via LC-MS and adjust base strength (e.g., use K₂CO₃ instead of NaH) to suppress over-alkylation .
- Steric Effects : Steric hindrance from the 3-iodo group can reduce methylation efficiency. Switch to bulkier bases (e.g., DBU) to improve selectivity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reaction yields reported across studies?
- Parameter Comparison : Tabulate variables (e.g., solvent, catalyst loading, temperature) from conflicting studies (see Table 1).
- Replication Studies : Repeat experiments with controlled variables (e.g., exclude moisture/oxygen) to isolate critical factors .
Table 1 : Yield Variability in Chlorination Reactions
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Nitro-naphthyridinone | POCl₃ | CHCl₃ | 110 | 44 | |
| 5-Oxo-naphthyridine | PCl₃ | Toluene | 80 | 65 |
Q. What methods validate the biological activity of derivatives?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace iodine with bromine) and test against target enzymes (e.g., kinases) .
- Docking Studies : Use AutoDock Vina to model interactions with protein active sites, prioritizing derivatives with high binding scores .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
